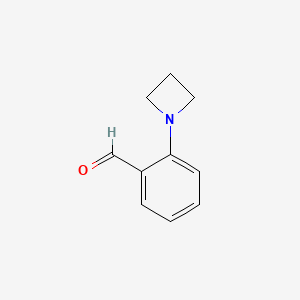

2-(Azetidin-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-(azetidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-11/h1-2,4-5,8H,3,6-7H2 |

InChI Key |

HTCQQQZGNOHIGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Azetidin 1 Yl Benzaldehyde and Its Structural Analogues

Diverse Strategies for Azetidine (B1206935) Ring Construction

The creation of the four-membered azetidine ring is a synthetic challenge that has been addressed through various innovative approaches. These methods include the formation of the ring through cyclization, the use of cycloaddition reactions, the transformation of other heterocyclic systems, and the exploitation of ring strain in bicyclic precursors.

Cyclization Approaches to Saturated Four-Membered Aza-Heterocycles

Intramolecular cyclization is a fundamental strategy for forming the azetidine ring, typically involving the formation of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond. magtech.com.cn A common approach involves the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate, where the amine nitrogen attacks an electrophilic carbon to close the four-membered ring. organic-chemistry.org

Recent advancements have focused on developing more efficient and versatile cyclization methods. For instance, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to functionalized azetidines. rsc.org Another modern technique is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which allows for the formation of azetidines with high regioselectivity. nih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.

The borrowing hydrogen methodology has also emerged as a powerful tool for synthesizing saturated aza-heterocycles. This strategy involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine, followed by the reduction of the resulting intermediate, all facilitated by a single catalyst. researchgate.net Cascade reactions, such as an acetylene-activated SNAr/intramolecular cyclization sequence, have been developed for the synthesis of complex heterocyclic systems and can be adapted for azetidine synthesis. rsc.org

| Cyclization Strategy | Description | Key Features |

| Intramolecular Nucleophilic Substitution | A classic method where a γ-haloamine undergoes cyclization. | Predictable, but can require harsh conditions. |

| Pd-Catalyzed C-H Amination | Intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide-protected amines. rsc.org | High functional group tolerance; forms functionalized azetidines. rsc.org |

| Radical Cyclization of Ynamides | A copper-photoredox catalyzed 4-exo-dig cyclization of iodoethyl-ynamides. nih.gov | Full regioselectivity; operates under visible light. nih.gov |

| Borrowing Hydrogen Methodology | Catalytic annulation of diols with primary amines. researchgate.net | Atom-economical; often uses ruthenium or iridium catalysts. researchgate.net |

Cycloaddition Reactions for Azetidine Scaffolds, including [2+2] Ketene-Imine Cycloaddition

Cycloaddition reactions provide a powerful and direct means of constructing the azetidine ring. The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a prominent method for synthesizing azetidines. rsc.orgnih.gov Recent developments have focused on using visible-light photocatalysis to mediate these reactions under mild conditions. springernature.comchemrxiv.org For example, an intermolecular [2+2] photocycloaddition between oximes and alkenes can be catalyzed by an iridium complex via triplet energy transfer. rsc.orgchemrxiv.org

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains one of the most general and widely used methods for synthesizing azetidin-2-ones (β-lactams), which are important precursors to azetidines. mdpi.comacs.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. The stereoselectivity of the Staudinger synthesis can be complex, but significant progress has been made in controlling the cis/trans isomerism of the resulting β-lactam. mdpi.com This method is highly versatile, allowing for the synthesis of a wide array of substituted and fused β-lactams. rsc.orgnih.govnih.govmdpi.com

| Cycloaddition Type | Reactants | Product | Key Features & Findings |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine | Can be promoted by UV light or visible-light photocatalysis. rsc.orgnih.gov Cyclic imines are often used to prevent E/Z isomerization. rsc.org |

| Visible-Light Photocycloaddition | Oximes + Alkenes | Azetidine | Uses an Iridium photocatalyst; proceeds via triplet energy transfer under mild conditions. rsc.orgchemrxiv.org |

| Staudinger Cycloaddition | Ketene + Imine | Azetidin-2-one (B1220530) (β-Lactam) | Highly general method. mdpi.com Stereoselectivity (cis/trans) can be controlled by reaction conditions. mdpi.com Ketenes are often generated in situ from acyl chlorides. mdpi.com |

Transformation of Related Heterocyclic Precursors to Azetidine Systems

Azetidines can be synthesized through the structural modification of other heterocyclic rings. The most common of these transformations is the reduction of readily available azetidin-2-ones (β-lactams). acs.org β-Lactams, often prepared via Staudinger cycloaddition, can be reduced to the corresponding azetidines using reagents such as diborane (B8814927), lithium aluminum hydride (LiAlH₄), or alanes. acs.org This method is efficient and typically preserves the stereochemistry of the substituents on the ring. magtech.com.cnacs.org

Ring expansion of three-membered heterocycles, particularly aziridines, also serves as a route to azetidines. For example, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines in a one-pot reaction. organic-chemistry.org Similarly, ring contraction of five-membered heterocycles can be employed, though it is a less common strategy. magtech.com.cn These transformation methods leverage the availability of other heterocyclic systems to access the more strained azetidine core.

Strain-Release Approaches Utilizing Azabicyclobutane Intermediates for Functionalized Azetidines

A highly innovative and powerful strategy for synthesizing functionalized azetidines involves the ring-opening of strained 1-azabicyclo[1.1.0]butanes (ABBs). nih.govarkat-usa.org These bicyclic compounds possess significant ring strain, which can be harnessed to drive reactions that install functional groups onto the azetidine scaffold. The reaction of ABBs with various nucleophiles and electrophiles allows for the creation of a diverse library of substituted azetidines that would be difficult to access otherwise. nih.govresearchgate.netresearchgate.net

The process can be initiated by electrophilic activation of the bridgehead nitrogen, followed by nucleophilic attack at a carbon atom, leading to the opening of the bicyclic system. nih.gov For example, reacting 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) yields diversely substituted 2-(trifluoromethyl)azetidines. nih.gov This strain-release strategy has been developed into a modular and programmable approach for the enantiocontrolled synthesis of complex, stereopure azetidines. nih.govresearchgate.net

Strategic Functionalization and Derivatization of Azetidine Cores

Once the azetidine ring is constructed, its further functionalization is crucial for building more complex molecules. Strategic derivatization allows for the introduction of various substituents at specific positions on the ring.

Alpha-Lithiation and Subsequent Electrophilic Trapping for Substituted Azetidines

Alpha-lithiation followed by trapping with an electrophile is a powerful method for the C2-functionalization of a pre-formed azetidine ring. acs.org This strategy typically requires an activating group on the azetidine nitrogen, such as a thiopivaloyl or N-tert-butoxythiocarbonyl (N-Botc) group, to direct the deprotonation to the adjacent C2 position. acs.orgrsc.org The resulting α-lithioazetidine is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, and silyl (B83357) chlorides) to introduce substituents at the C2 position. rsc.orgacs.orgnih.gov

Research has shown that the regioselectivity of the lithiation can be controlled by the nature of the N-directing group. acs.orgnih.govacs.org For instance, with 2-alkyl-substituted azetidines, an N-thiopivaloyl group directs lithiation to the substituted C2 position, while an N-tert-butoxythiocarbonyl group directs it to the unsubstituted C4 position. acs.org Furthermore, studies on the stereoselectivity of these reactions have demonstrated that high levels of diastereocontrol can be achieved, providing access to stereochemically defined 2-substituted and 2,2-disubstituted azetidines. acs.orgnih.govnih.gov

| N-Directing Group | Site of Lithiation (on 2-Alkylazetidine) | Key Features |

| N-Thiopivaloyl | C2 (α-position) | Directs lithiation to the substituted α-carbon. acs.org Enables synthesis of 2,2-disubstituted azetidines. acs.org |

| N-tert-Butoxythiocarbonyl (N-Botc) | C4 (α'-position) | Directs lithiation to the unsubstituted α'-carbon. acs.org Allows for the synthesis of 2,4-disubstituted azetidines. rsc.org |

| N-Boc | C2 (α-position) | Effective for α-lithiation, particularly with an anion-stabilizing group at C2. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for N-Arylation of Azetidines

The formation of the N-aryl bond is a critical step in the synthesis of N-arylazetidines, including the title compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for this transformation. nih.gov This methodology facilitates the coupling of azetidine with aryl halides or pseudohalides (like triflates) to furnish the desired N-aryl azetidine products.

Studies have demonstrated that a variety of N-arylazetidines can be accessed through the palladium-catalyzed cross-coupling of aryl bromides with azetidine itself. thieme-connect.comresearchgate.net A key advantage of this method is the stability of the azetidine ring under the reaction conditions, with no significant ring cleavage observed. thieme-connect.comresearchgate.net The success of these reactions is highly dependent on the choice of ligand, base, and solvent. Biarylmonophosphine ligands are often employed to create catalysts that are effective for these transformations. nih.gov The versatility of this approach allows for its application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. nih.gov

The general protocol involves reacting the aryl halide with azetidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalyst system's efficiency can be fine-tuned; for instance, catalyst loading can sometimes be reduced without a significant drop in yield. researchgate.net

Table 1: Examples of Palladium-Catalyzed N-Arylation of Azetidine

| Aryl Halide/Pseudohalide | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Biarylphosphine | NaOtBu | Toluene | Good | thieme-connect.comresearchgate.net |

| Aryl Chloride | XPhos | K3PO4 | Toluene | Moderate-Good | nih.gov |

| Aryl Nonaflate | JackiePhos | K2CO3 | Toluene | High | nih.gov |

| Iodoarene | - | CsOAc | - | 29-83 | researchgate.net |

Nucleophilic Additions to Azabicyclobutanes for Bis-functionalized Azetidine Systems

A modern and powerful strategy for synthesizing substituted azetidines involves the strain-release functionalization of 1-azabicyclobutanes. chemrxiv.orgnih.gov These highly strained bicyclic compounds readily undergo ring-opening upon reaction with nucleophiles, providing a direct route to 3-substituted azetidines. This method is particularly valuable for creating bis-functionalized systems.

A multicomponent approach has been developed that utilizes a thieme-connect.comderpharmachemica.com-Brook rearrangement followed by a strain-release-driven anion relay sequence. nih.gov This allows for the modular and diversity-oriented synthesis of complex azetidines. The process begins with the formation of an azabicyclo[1.1.0]butyl-lithium species, which can then react sequentially with three different electrophilic coupling partners. nih.gov The rapidity of the reaction is driven by the release of ring strain in the azabicyclobutane. nih.gov This methodology provides a programmable and enantiocontrolled pathway to access stereopure and complex azetidines that would be difficult to synthesize using traditional methods. chemrxiv.orgnih.gov

Synthetic Integration of the Benzaldehyde (B42025) Moiety at the Azetidine Nitrogen

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of synthesizing 2-(azetidin-1-yl)benzaldehyde, this strategy can be applied to benzaldehyde derivatives. The azetidine ring itself can act as a directing group, facilitating regioselective lithiation at the ortho positions of the aryl ring to which it is attached. nih.gov The coordinating ability of the azetidine nitrogen atom is key to this observed reactivity and regioselectivity. nih.gov

Alternatively, transient directing groups can be employed. acs.orgnih.gov In this approach, the aldehyde functionality of a benzaldehyde derivative reacts reversibly with an amine to form an imine in situ. This transient imine then directs a metal catalyst (commonly palladium or iridium) to activate a C-H bond at the ortho position of the benzaldehyde ring. acs.orgnih.gov This allows for various functional groups to be installed, including aryl groups, halogens, or amides. acs.orgnih.gov A significant advantage of this strategy is that it obviates the need to install and later remove an auxiliary directing group, streamlining the synthetic process. acs.orgnih.gov

Expanding on the concept of transient directing groups, rhodium(III) catalysis enables the direct ortho-alkynylation of benzaldehydes. The reaction proceeds through the formation of a transient imine between the benzaldehyde and an amine, which then directs the rhodium catalyst to the ortho C-H bond. rsc.org

The proposed mechanism involves the coordination of the in situ formed imine to the cationic rhodium complex, leading to the formation of a rhodacycle intermediate. rsc.org Subsequent reaction with an alkynylating agent introduces the alkyne group at the ortho position. This method is compatible with various substituted benzaldehydes. rsc.org While some research has focused on other aromatic substrates like nitroarenes, the fundamental principles are applicable to benzaldehydes. rsc.org Mechanistic studies suggest that the C-H metalation step is often the turnover-limiting step in the catalytic cycle. rsc.org

Routes Involving Azetidinone Precursors and Their Subsequent Reduction

An alternative and widely used pathway to azetidines involves the synthesis and subsequent reduction of azetidin-2-ones, also known as β-lactams. acs.org This two-step approach benefits from the vast body of research on β-lactam synthesis.

The reduction of the amide carbonyl group of the azetidin-2-one to a methylene (B1212753) group furnishes the corresponding azetidine. This transformation is typically accomplished using powerful reducing agents like diborane in tetrahydrofuran (B95107) or lithium aluminum hydride (LiAlH₄). acs.org A key feature of this reduction is that the stereochemistry of the substituents on the ring is generally retained. acs.org

The Staudinger synthesis, or [2+2] ketene-imine cycloaddition, is a classic and highly versatile method for constructing the azetidin-2-one ring. mdpi.com The reaction involves the condensation of an amine with an aldehyde to form a Schiff base (imine) intermediate. researchgate.netnih.gov This imine then undergoes a cycloaddition reaction with a ketene, which is often generated in situ from an acyl chloride and a tertiary amine base like triethylamine (B128534). mdpi.comderpharmachemica.com

The initial condensation to form the Schiff base is a reversible reaction between the carbonyl group of the aldehyde and the primary amine. nih.gov The subsequent cycloaddition with the ketene forms the four-membered β-lactam ring. derpharmachemica.commdpi.com This method allows for the synthesis of a wide array of substituted azetidinones by varying the starting aldehyde, amine, and ketene precursor. derpharmachemica.commdpi.com The resulting azetidinone can then be reduced to the target azetidine.

Table 2: Synthesis of Azetidin-2-ones via Schiff Base Intermediates

| Aldehyde | Amine | Cyclizing Agent | Base | Product | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Hydrazide derivative | Chloroacetyl chloride | Triethylamine | Substituted 2-azetidinone | derpharmachemica.comderpharmachemica.com |

| (S)-Glyceraldehyde acetonide | 2,4-Dimethoxybenzylamine | Phthalimidoacetyl chloride | Triethylamine | Enantiopure 2-azetidinone | mdpi.com |

| Aromatic Aldehyde | Sulfonamide derivative | Chloroacetyl chloride | Triethylamine | N-substituted 2-azetidinone | mdpi.com |

| Aldehyde | Cyclohexylamine | 2-(Benzyloxy)acetyl chloride | Triethylamine | cis-β-Lactam | mdpi.com |

Cyclo-condensation Reactions with Halogenated Acyl Chlorides in Azetidinone Formation

The Staudinger [2+2] cycloaddition, discovered by Hermann Staudinger in 1907, remains a cornerstone for the synthesis of β-lactams (azetidinones). wikipedia.org This reaction involves the cyclization of an imine with a ketene, which is frequently generated in situ from a halogenated acyl chloride in the presence of a tertiary amine base, such as triethylamine. wikipedia.orgmdpi.comderpharmachemica.com The reaction is highly versatile, allowing for the preparation of a wide array of substituted azetidinones by varying the imine and acyl chloride components. rasayanjournal.co.in

The mechanism proceeds through the initial formation of the ketene via dehydrohalogenation of the acyl chloride by the base. mdpi.com This highly reactive ketene then undergoes a cycloaddition with the imine to form the four-membered azetidinone ring. rasayanjournal.co.inresearchgate.net The use of chloroacetyl chloride is a common strategy for introducing a chlorine atom at the C3 position of the β-lactam, which can be a handle for further functionalization. derpharmachemica.comresearchgate.netnih.gov

The stereochemical outcome of the Staudinger reaction, yielding either cis or trans isomers, is highly dependent on several factors, including the structure of the reactants, the solvent, and the reaction temperature. tandfonline.com Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines yield trans products. wikipedia.org Furthermore, ketenes bearing electron-donating substituents often favor the formation of cis-azetidinones, whereas those with electron-withdrawing groups typically lead to trans isomers. wikipedia.org For instance, the reaction of Schiff bases with chloroacetyl chloride in dichloromethane (B109758) at low temperatures (0-5 °C) using triethylamine has been shown to stereoselectively produce cis-2-azetidinone isomers. researchgate.netnih.gov

The table below summarizes various conditions for the Staudinger cycloaddition leading to azetidinone formation.

| Imine Substrate | Acyl Chloride | Base | Solvent | Temperature | Product Stereochemistry | Reference |

| Aromatic Schiff Bases | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0-5 °C | Majorly cis | researchgate.netnih.gov |

| N-(chrysen-6-yl)imines | Acyl chloride from (+)-car-3-ene | N/A (Microwave) | N/A | N/A | trans | mdpi.com |

| Imines from β-tetralone | 2-(p-chlorobenzyloxy)acetyl chloride | Pyridine | Dichloroethane | Reflux | cis | mdpi.com |

| N-benzylidene-amines | Phenylacetic acid (activated with POCl₃) | Triethylamine | Toluene | 110 °C | N/A | rasayanjournal.co.in |

| Aromatic Imines | Substituted Acetic Acids (activated with EEDQ) | N/A | Dichloromethane | Room Temp | cis or trans | tandfonline.com |

This table is representative and not exhaustive of all possible reaction conditions.

Chemoselective Reduction Methodologies of Azetidin-2-ones to Azetidines

The conversion of the carbonyl group of an azetidin-2-one to a methylene group is a crucial step in transforming β-lactam intermediates into the corresponding saturated azetidine rings. acs.org This reduction must be chemoselective to avoid cleavage of the strained four-membered ring. This transformation is one of the most frequently utilized methods for synthesizing substituted azetidines due to the wide availability of β-lactam precursors. acs.org

A variety of reducing agents have been employed for this purpose, with hydroalanes (aluminum hydrides) being particularly effective. acs.orgacs.org Reagents such as lithium aluminum hydride (LiAlH₄), diborane in tetrahydrofuran, and chloroalanes (like AlH₂Cl or AlHCl₂) have proven highly efficient in reducing the amide carbonyl of N-substituted azetidin-2-ones to yield N-substituted azetidines rapidly and in good yields. acs.org A significant advantage of these methods is the retention of the stereochemistry of the substituents on the azetidinone ring during the reduction process. acs.org

Ojima and coworkers pioneered the use of diisobutylaluminium hydride (DIBAL-H) and chloroalanes for the highly selective reduction of a vast range of β-lactams, demonstrating the generality and efficiency of this approach. acs.org For example, even complex structures like bis-β-lactams can be cleanly reduced to the corresponding bis-azetidines. acs.org The choice of reducing agent can be critical for achieving high selectivity and yield, especially in the presence of other reducible functional groups.

The following table highlights key reducing agents used for the conversion of azetidin-2-ones to azetidines.

| Reducing Agent | Substrate Type | Key Features | Reference |

| Diborane (B₂H₆) in THF | N-Substituted Azetidin-2-ones | General, good yield | acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | N-Substituted Azetidin-2-ones | General, good yield | acs.org |

| Hydroalanes (e.g., AlH₂Cl, AlHCl₂) | Wide variety of β-lactams | High efficiency and selectivity | acs.orgacs.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Wide variety of β-lactams, Nitrile-containing azetidines | High efficiency, potent, selective | acs.orgnih.govacs.org |

This table provides examples of common reagents and is not an exhaustive list.

Oxidative Decarboxylation Pathways for Azetidinone Synthesis

While the Staudinger cycloaddition is a dominant method for azetidinone synthesis, alternative pathways, including those involving oxidative decarboxylation, have been explored. These methods often start from β-amino acids or their derivatives. The direct cyclization of β-amino acids can lead to the formation of the azetidinone ring. researchgate.net

One related strategy involves the Krapcho decarboxylation. For instance, a 3-phenylthio-4-carboethoxy-2-azetidinone derivative has been shown to undergo decarboxylation under specific conditions (LiCl, DMSO, 120–130 °C) to yield the corresponding 3-phenylthio-2-azetidinone. mdpi.com Although this is a decarboxylation of a substituent on a pre-formed ring, it demonstrates a relevant transformation.

| Method | Starting Material/Substrate | Reagents/Conditions | Product Type | Reference |

| Direct Cyclization | β-Amino Acids | Various cyclization agents | Azetidin-2-one | researchgate.net |

| Krapcho Decarboxylation | 4-Carboethoxy-2-azetidinones | LiCl, DMSO, 120–130 °C | Decarboxylated Azetidin-2-one | mdpi.com |

| Gold-Catalyzed Oxidative Cyclization | N-Propargylsulfonamides | BrettPhosAuNTf₂, N-oxide | Azetidin-3-one | nih.gov |

This table showcases examples of decarboxylation and oxidative cyclization relevant to azetidinone chemistry.

Iii. Mechanistic Investigations and Reaction Pathways Associated with 2 Azetidin 1 Yl Benzaldehyde Synthesis and Transformations

Elucidation of Reaction Stereoselectivity in Azetidine (B1206935) Ring Formation

The stereochemical outcome of azetidine ring formation is a critical aspect of its synthesis, influencing the biological activity and physical properties of the final product. Researchers employ a combination of computational modeling and experimental studies to unravel the factors that dictate enantioselectivity and diastereoselectivity.

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for investigating the transition state (TS) geometries that determine the stereoselectivity of chemical reactions. nih.gov By calculating the energies of various possible transition states, researchers can predict which stereoisomer is more likely to form.

In the synthesis of 2-arylazetidines, quantum chemical investigations have been instrumental in explaining the observed regio- and diastereoselectivity. acs.org These studies can shed light on the intricate balance between kinetic and thermodynamic control, where the formation of the strained four-membered azetidine ring can be favored over a more stable five-membered ring under specific, kinetically controlled conditions. acs.org

Non-covalent interactions (NCIs), though weak, play a decisive role in the stereochemical control of many organic reactions. acs.org These interactions, including hydrogen bonding, π-stacking, and CH/π interactions, can stabilize or destabilize specific transition states, thereby directing the reaction towards a particular stereoisomer. acs.org

In organocatalysis, the stereoselectivity often hinges on a delicate balance of favorable and unfavorable non-covalent interactions in the stereocontrolling transition state. acs.org For example, in reactions catalyzed by chiral phosphoric acids, hydrogen bonding between the catalyst and the substrate is a key element of stereocontrol. acs.org Computational studies have shown that in some cases, CH/π interactions can dominate over π-stacking, leading to the preferential formation of one enantiomer. acs.org

The study of tunable aziridinium (B1262131) ylide reactivity has also highlighted the importance of non-covalent interactions in dictating reaction outcomes. researchgate.net In these systems, subtle NCIs can influence rotational barriers and favor one reaction pathway over another, leading to the formation of different heterocyclic products. researchgate.net

The structure of the catalyst is a paramount factor in determining the enantioselectivity and diastereoselectivity of a catalytic reaction. Chiral catalysts create a chiral environment around the reacting molecules, forcing them to approach each other in a specific orientation and thus favoring the formation of one stereoisomer over the other.

In the enantioselective synthesis of spirocyclic azetidine oxindoles, the choice of a chiral phase-transfer (PT) catalyst is critical. acs.org Modifications to the catalyst structure, such as the introduction of specific substituents like a para-SF5-substituted N-benzyl group, can significantly improve both the yield and the enantiomeric ratio of the product. acs.org The use of pseudoenantiomeric catalysts can lead to the formation of the opposite enantiomer with comparable selectivity. acs.org

Similarly, in the catalytic asymmetric synthesis of disubstituted azetidines, cinchona alkaloid-derived catalysts have been shown to be highly effective. thieme-connect.com The specific structure of the catalyst can selectively promote the desired [2+2] cycloaddition over competing pathways, such as the aza-Morita-Baylis-Hillman reaction. thieme-connect.com The development of novel catalysts continues to be a major focus in the field, aiming to achieve higher selectivity and broader substrate scope. acs.orgthieme-connect.com

Analysis of Ring Strain and its Influence on Azetidine Reactivity

Azetidines are four-membered nitrogen-containing heterocycles characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a defining feature of azetidines and plays a crucial role in their reactivity. rsc.orgrsc.org It lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of pyrrolidines (5.4 kcal/mol), giving azetidines a unique balance of stability and reactivity. rsc.org

The ring strain makes azetidines susceptible to ring-opening reactions, as the cleavage of a C-N or C-C bond relieves the strain. rsc.orgrsc.org This property is exploited in various synthetic transformations, where azetidines serve as precursors to other functionalized molecules. For example, azetidines can undergo acid-mediated intramolecular ring-opening decomposition, where a pendant nucleophilic group attacks the strained ring. acs.org

However, the reactivity of azetidines is not solely dictated by ring strain. Other factors, such as the nature of substituents on the ring and the reaction conditions, also play a significant role. rsc.org For instance, the presence of an N-Boc protecting group can influence the reaction pathway, sometimes leading to the formation of side products. acs.org

| Cyclic Amine | Ring Strain (kcal/mol) |

| Aziridine | 27.7 rsc.org |

| Azetidine | 25.4 rsc.org |

| Pyrrolidine | 5.4 rsc.org |

| Piperidine | 0 researchgate.net |

This table illustrates the relative ring strain of common cyclic amines, highlighting the intermediate strain of the azetidine ring.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. In the synthesis and transformations of azetidines, various transient species can be formed, and their detection provides valuable insights into the reaction pathway.

Enamine catalysis is a powerful strategy in organic synthesis, and the formation of enamine intermediates is a key step in many catalytic cycles. acs.org In reactions involving aldehydes and secondary amine catalysts, such as those used in some azetidine syntheses, an enamine is formed through the condensation of the aldehyde and the amine. acs.orgrsc.org

The structure and reactivity of the enamine intermediate are crucial for the outcome of the reaction. acs.org The pyramidalization of the enamine nitrogen atom, for example, can influence the stereoselectivity of the subsequent C-C bond-forming step. researchgate.net In situ NMR spectroscopy and computational studies have been employed to detect and characterize these often-elusive intermediates. acs.org

In the context of organocatalytic azetidine synthesis, a chiral enamine intermediate can be formed from an aldehyde and a pyrrolidine-based catalyst. rsc.org This intermediate then undergoes a [2+2] annulation reaction with an aldimine to yield the azetidine product. rsc.org The stability and reactivity of the enamine can be influenced by factors such as the catalyst structure, solvent, and the presence of additives. acs.org

Exploration of Thermal Rearrangement Mechanisms in Azetidine Synthesis

The construction of the strained four-membered azetidine ring can be accomplished through various synthetic strategies, including thermal rearrangements. These reactions often involve the transformation of a pre-existing ring system or an acyclic precursor into the desired azetidine or its derivatives, such as β-lactams (azetidin-2-ones), which are readily reducible to the corresponding azetidines. acs.orgresearchgate.net

Several types of thermal rearrangements have been investigated for the synthesis of four-membered nitrogen heterocycles:

Wolff Rearrangement: A thermally promoted Wolff rearrangement of diazotetramic acids can generate β-lactam ketenes. These highly reactive intermediates can be trapped by various nucleophiles, including aromatic amines, to produce a diverse range of 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org The reaction often proceeds with high diastereoselectivity, yielding exclusively trans-diastereomeric β-lactams from 5-monosubstituted diazotetramic acids. beilstein-journals.org

Aziridine to Azetidine Rearrangement: The thermal isomerization of aziridines represents a thermodynamically controlled pathway to azetidines. rsc.org For instance, anti-aziridino amino esters have been shown to rearrange upon heating to form trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. acs.org This rearrangement from a three-membered ring to a four-membered ring alleviates ring strain, providing a driving force for the transformation. rsc.org

Cope Rearrangement: Sigmatropic rearrangements, such as the Cope rearrangement, have been utilized in the synthesis of related heterocyclic systems. Previous work has established a route to azocinone derivatives via a thermal Cope rearrangement from a divinyl β-lactam, showcasing the utility of such pathways in modifying and expanding heterocyclic structures. nottingham.ac.uk

Chapman Rearrangement: In some cases, 1-azetines can undergo a thermally induced Chapman rearrangement to yield β-lactams, further highlighting the versatility of thermal methods in accessing the azetidine core structure. nih.gov

| Rearrangement Type | Starting Material | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Wolff Rearrangement | Diazotetramic acid | β-Lactam ketene (B1206846) | 2-Oxoazetidine-3-carboxylic acid derivative | beilstein-journals.org |

| Aziridine Isomerization | anti-Aziridino amino ester | - | trans-Azetidine-2-carboxylic ester | acs.orgrsc.org |

| Cope Rearrangement | Divinyl β-lactam | - | Azocinone derivative | nottingham.ac.uk |

| Chapman Rearrangement | 1-Azetine | - | β-Lactam | nih.gov |

Pathways Involving Zwitterionic Ammonium (B1175870) Sulphates from Ring-Opening Reactions

A notable pathway for the synthesis of N-substituted azetidines proceeds through a zwitterionic ammonium sulphate intermediate. researchgate.netmedwinpublishers.com This method provides a direct route to the azetidine ring from acyclic precursors via a two-step process.

The mechanism commences with the ring-opening of a cyclic sulphate, such as the cyclic sulphate of propane-1,3-diol, by an amine. researchgate.netmedwinpublishers.com The nucleophilic attack of the amine (including alkyl, cycloalkyl, and aromatic amines) on one of the electrophilic carbon atoms of the cyclic sulphate leads to the cleavage of a carbon-oxygen bond and the formation of a zwitterionic ammonium sulphate. researchgate.net This intermediate contains both a positively charged ammonium group and a negatively charged sulphate group within the same molecule.

The subsequent and final step is the intramolecular cyclization of this zwitterionic intermediate. researchgate.netmedwinpublishers.com Upon treatment with a base, such as aqueous potassium hydroxide (B78521), and often accelerated by microwave irradiation, the sulphate acts as a good leaving group. An intramolecular Sₙ2 reaction occurs where the deprotonated amine would not be the nucleophile, but rather the terminal alkoxide generated by the base attacks the carbon bearing the ammonium sulphate group, which is incorrect. The correct mechanism involves the base promoting the cyclization where the nitrogen atom displaces the sulphate group. The cyclization of these sulphates on microwave irradiation in aqueous potassium hydroxide leads to the formation of N-substituted azetidines. researchgate.netmedwinpublishers.com This intramolecular nucleophilic substitution results in the closure of the four-membered azetidine ring, yielding the final product in moderate to good yields. researchgate.netmedwinpublishers.com

| Stage | Reactants | Process | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Ring-Opening | Cyclic sulphate of propane-1,3-diol, Amine (e.g., aromatic amine) | Nucleophilic attack by amine on cyclic sulphate | Zwitterionic ammonium sulphate | researchgate.netmedwinpublishers.com |

| 2. Cyclization | Zwitterionic ammonium sulphate, Base (e.g., KOH) | Intramolecular nucleophilic substitution | N-substituted azetidine | researchgate.netmedwinpublishers.com |

Iv. Advanced Characterization Methodologies for Structural Elucidation of 2 Azetidin 1 Yl Benzaldehyde and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy offer detailed insights into the molecular framework and the nature of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. Both ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(Azetidin-1-yl)benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons of the benzene (B151609) ring, and the methylene (B1212753) protons of the azetidine (B1206935) ring.

The aldehydic proton (CHO) is highly deshielded and would appear as a singlet at a high chemical shift, typically in the range of δ 9.5-10.5 ppm. docbrown.info

The aromatic protons on the substituted benzene ring would appear as a complex multiplet system in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns depending on the ortho, meta, and para relationships to the two substituents. docbrown.info

The azetidine ring protons would show characteristic signals. The two methylene groups adjacent to the nitrogen atom (N-CH₂) would likely appear as triplets, while the central methylene group (C-CH₂-C) would appear as a quintet, due to spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule.

The carbonyl carbon of the aldehyde group is highly deshielded and would appear at a very high chemical shift, typically around δ 190-200 ppm. docbrown.info

The aromatic carbons would produce several signals in the range of δ 120-160 ppm. The carbon atom to which the azetidine group is attached (C-N) would be significantly shifted compared to the other aromatic carbons. docbrown.info

The azetidine carbons would appear in the aliphatic region of the spectrum. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of parent structures and related compounds. Actual experimental values may vary.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Reference Compound Data (ppm) |

|---|---|---|---|

| ¹H NMR | Aldehydic H | ~10.0 | Benzaldehyde (B42025): ~10.0 docbrown.info |

| Aromatic H | 7.0 - 7.9 | Benzaldehyde: 7.51 - 7.87 docbrown.info | |

| Azetidine H | 2.0 - 4.0 | Azetidine: α-CH₂ ~3.3, β-CH₂ ~2.2 | |

| ¹³C NMR | Carbonyl C | ~192 | Benzaldehyde: 192.3 docbrown.info |

| Aromatic C | 115 - 155 | Benzaldehyde: 129.0 - 136.5 docbrown.info | |

| Azetidine C | 20 - 55 | Azetidine: ~22, ~51 chemicalbook.com |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

For this compound, the key characteristic absorption bands would be:

A strong, sharp absorption band around 1700-1710 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic aldehyde. docbrown.info

Absorption bands in the region of 2820-2900 cm⁻¹ and 2720-2780 cm⁻¹ (Fermi doublet), which are characteristic of the C-H stretching of the aldehyde group. docbrown.info

Multiple sharp bands between 3000-3100 cm⁻¹ corresponding to the aromatic C-H stretching vibrations. docbrown.info

Bands in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the aromatic ring. docbrown.info

C-N stretching vibrations from the azetidine ring, which would be expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .

Table 2: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Aromatic Aldehyde | 1700 - 1710 | Benzaldehyde: ~1700 docbrown.info |

| C-H Stretch | Aldehyde | 2820-2900 & 2720-2780 | Benzaldehyde: 2650-2880 docbrown.info |

| C-H Stretch | Aromatic | 3000 - 3100 | Benzaldehyde: 3000-3080 docbrown.info |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Benzaldehyde: 1440-1625 docbrown.info |

| C-N Stretch | Azetidine | 1100 - 1300 | - |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₀H₁₁NO), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass with the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Expected Experimental Mass [M+H]⁺ |

|---|---|---|

| C₁₀H₁₁NO | 162.0919 | 162.0919 ± 0.0005 |

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry. In FAB-MS, the sample, mixed in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (such as Argon or Xenon). hmdb.ca This process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it highly effective for determining the molecular weight of the analyte. hmdb.ca While HRMS provides more precise mass data, FAB-MS is a robust technique for confirming the molecular ion, especially for polar and thermally labile compounds. The resulting mass spectrum would prominently display the molecular ion peak, confirming the molecular weight of this compound.

Elemental Analysis for Precise Compositional Verification

Elemental analysis is a quantitative chemical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical percentages for the proposed molecular formula. This comparison serves as a fundamental confirmation of the compound's purity and empirical formula. For a pure sample of this compound, the experimental values should align closely with the theoretical values for the formula C₁₀H₁₁NO.

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₁NO)

| Element | Molecular Formula | Calculated Percentage (%) | Expected Experimental Range (%) |

|---|---|---|---|

| Carbon (C) | C₁₀H₁₁NO | 74.51 | 74.51 ± 0.4 |

| Hydrogen (H) | 6.88 | 6.88 ± 0.4 | |

| Nitrogen (N) | 8.69 | 8.69 ± 0.4 |

V. Computational Chemistry and Theoretical Studies on 2 Azetidin 1 Yl Benzaldehyde and Its Structural Analogues

Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Structure Determination

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the conformational preferences and electronic properties of molecules containing azetidine (B1206935) and benzaldehyde (B42025) moieties.

DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, can predict the stereoselectivity of reactions involving proline derivatives and azetidine-2-carboxylic acid, which are structurally related to 2-(azetidin-1-yl)benzaldehyde. researchgate.net These studies analyze the transition state geometries to understand the factors influencing the stereochemical outcome of reactions like the aldol (B89426) reaction. researchgate.net The conformation of the azetidine ring, particularly its puckering and the orientation of substituents, plays a significant role in determining the stability of different conformers and the stereoselectivity of reactions. researchgate.net For instance, in proline-related catalysts, the preference for an "up" or "down" conformation of the ring, influenced by substituents, is a key factor in stereochemistry prediction. researchgate.net

The electronic structure of such molecules can be further elucidated by analyzing frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. nih.gov Theoretical investigations using DFT can also predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. nih.gov

Theoretical Investigation of Reactivity Descriptors and Bonding Characteristics

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net

Chemical Potential (μ) : Indicates the tendency of a molecule to undergo chemical reactions. A more negative value suggests a higher propensity to react. researchgate.net

Hardness (η) and Softness (S) : These are measures of the molecule's resistance to change in its electron distribution. Hardness is the inverse of softness, which relates to the molecule's polarizability. researchgate.net

Electrophilicity Index (ω) : This descriptor quantifies the ability of a species to accept electrons. researchgate.net

These reactivity descriptors can be calculated for this compound and its analogues to predict their reactivity patterns. For example, the electrophilicity index can suggest how the molecule will behave as an electrophile in chemical reactions. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool to study bonding characteristics. It provides information about charge transfer interactions and delocalization of electron density within the molecule. eurjchem.com This analysis can reveal intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's conformation and stability. acs.org

The following table summarizes key reactivity descriptors for a related push-pull chromophore, benzaldehyde phenylhydrazone, illustrating the type of data that can be obtained through theoretical calculations.

| Descriptor | Value |

| Chemical Potential (μ) | -3.98 eV |

| Electronegativity (χ) | 3.98 eV |

| Softness (S) | 0.34 eV⁻¹ |

| Electrophilicity Index (ω) | 2.81 eV |

| Data for benzaldehyde phenylhydrazone, a related compound. researchgate.net |

Fukui functions can also be computed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. acs.org

Molecular Dynamics Simulations for Exploring Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide valuable insights into the conformational landscapes and flexibility of molecules like this compound. rsc.org

These simulations can explore the different conformations accessible to the molecule at a given temperature, revealing the dynamic nature of its structure. rsc.org For flexible molecules, MD can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution. rsc.org

In the context of drug discovery, MD simulations can be used to study the binding of a ligand to a protein, providing details about the stability of the complex and the key interactions involved. acs.org For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvent environments and to explore its potential interactions with biomolecules. rsc.org

Virtual Screening and Structure-Based Design Methodologies in the Context of Molecular Scaffolds

The azetidine ring is considered a valuable scaffold in drug discovery. bham.ac.uk Virtual screening and structure-based design are powerful computational techniques used to identify and optimize new drug candidates based on such scaffolds. nih.gov

Virtual Screening (VS) involves the computational screening of large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. nih.gov Structure-based VS uses the three-dimensional structure of the target protein to predict the binding mode and affinity of potential ligands. nih.gov This approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. nih.gov

Structure-Based Design utilizes the structural information of the target-ligand complex to guide the design of new molecules with improved potency and selectivity. By understanding the key interactions between the ligand and the target, medicinal chemists can make rational modifications to the molecular scaffold to enhance its binding affinity. unife.it

For scaffolds like this compound, these methodologies can be applied to:

Identify potential biological targets by screening against a panel of proteins.

Design new analogues with improved pharmacological properties by modifying the substituents on the benzaldehyde and azetidine rings. bham.ac.uk

Create diverse compound libraries for screening by decorating the core scaffold with various functional groups. bham.ac.ukbham.ac.uk

The use of privileged structures, which are molecular frameworks that can bind to multiple biological targets, is a key concept in this area. unife.it Bicyclic and tricyclic scaffolds are often considered privileged structures due to their conformational rigidity and ability to present functional groups in a well-defined spatial arrangement. unife.it The this compound scaffold could serve as a starting point for the development of such privileged structures.

Vii. Future Research Directions and Emerging Paradigms for 2 Azetidin 1 Yl Benzaldehyde Chemistry

Development of Sustainable and Green Synthetic Routes for Azetidine-Benzaldehyde Compounds

A significant future direction lies in the development of environmentally benign synthetic methods for azetidine-containing compounds. beilstein-journals.org The principles of green chemistry, such as waste minimization, use of safer solvents, and energy efficiency, are paramount. beilstein-journals.orgresearchgate.net Research is anticipated to move beyond traditional batch processing towards more sustainable technologies.

One promising approach is the adoption of continuous flow microreactor technology. uniba.it This technology enables superior control over reaction parameters, enhancing safety and scalability while often reducing waste. uniba.itresearchgate.net The use of greener, eco-friendly solvents like cyclopentyl methyl ether (CPME) in such flow systems has already been shown to be effective for the synthesis of functionalized azetidines, representing a significant step towards sustainability. uniba.ituniba.it Future work will likely focus on adapting these flow chemistry protocols for the synthesis of 2-(Azetidin-1-yl)benzaldehyde itself, potentially starting from readily available precursors and minimizing purification steps.

Key goals for green synthesis in this area include:

Atom Economy: Designing reaction pathways that maximize the incorporation of all starting materials into the final product.

Catalysis: Employing catalytic methods, rather than stoichiometric reagents, to reduce waste and improve efficiency.

Renewable Feedstocks: Investigating the potential use of biomass-derived starting materials.

Solvent Minimization: Developing solvent-free reaction conditions or utilizing water or other benign solvents. researchgate.netorganic-chemistry.org

| Green Chemistry Approach | Potential Application for Azetidine-Benzaldehydes | Anticipated Benefits |

| Continuous Flow Synthesis | Direct synthesis of this compound and derivatives. | Improved safety, scalability, higher yields, reduced waste. uniba.ituniba.it |

| Use of Green Solvents | Replacing traditional volatile organic compounds with solvents like CPME or water. | Reduced environmental impact, improved process safety. uniba.it |

| Catalytic Methods | Development of catalysts for key bond-forming reactions in the synthesis. | Higher efficiency, lower waste generation, potential for asymmetric synthesis. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound—a strained four-membered ring attached to an aromatic aldehyde—suggest opportunities for discovering novel reactivity. The azetidine (B1206935) ring can influence the electronic properties of the benzaldehyde (B42025) group, and the aldehyde can serve as a handle for a wide range of transformations.

Future research will likely explore unconventional reactions that go beyond standard aldehyde chemistry. This could involve leveraging the azetidine nitrogen to direct reactions or participating in domino or cascade sequences. For instance, the lithium enolate of N-substituted azetidin-2-ones has been shown to undergo aldol (B89426) reactions with aldehydes, demonstrating how the azetidine core can be used as a reactive synthon. nih.gov Exploring analogous reactivity where the 2-(azetidin-1-yl) group modulates or participates in reactions at the aldehyde center is a promising avenue. Additionally, novel acylations and annulation reactions, which have been developed for other aldehydes, could be adapted to create complex molecular architectures from this scaffold. rsc.orgrsc.org

Integration into Supramolecular Assemblies and Molecular Recognition Systems

The rigid, well-defined structure of the 2-(azetidin-1-yl)phenyl group makes it an attractive building block for supramolecular chemistry. The design of molecules that can self-assemble into larger, ordered structures is a rapidly growing field with applications in materials science and nanotechnology. chemrxiv.org

By adding specific recognition motifs (e.g., hydrogen bonding sites, metal-coordinating ligands) to the this compound scaffold, it may be possible to direct its assembly into predictable architectures like nanotubes, vesicles, or gels. rsc.orgbeilstein-journals.org The azetidine ring can provide conformational rigidity, while the benzaldehyde offers a convenient point for chemical modification to introduce these functional groups.

Furthermore, this scaffold is a candidate for creating synthetic receptors for molecular recognition. The specific geometry and electronic properties of the molecule could be exploited to bind selectively to guest molecules, including biologically relevant species. nih.gov Techniques such as ESI-MS and NMR can be used to screen and characterize the binding properties of macrocycles and other host systems derived from this compound. rsc.org

Advanced Applications in Chemical Biology Tool Development

The azetidine moiety is increasingly recognized as a valuable component in medicinal chemistry and chemical biology. nih.govnih.gov Its incorporation can improve metabolic stability, solubility, and other pharmacokinetic properties. myskinrecipes.com This makes this compound an excellent starting point for the development of novel chemical biology probes and tools.

A compelling example is the development of Azetidinyl Malachite Green (Aze-MG), a fluorescent probe for live-cell imaging. nih.govrsc.org In this system, replacing a traditional N,N-dimethylamino group with an azetidine ring led to a significant enhancement in brightness and photostability by suppressing the twisted intramolecular charge transfer (TICT) effect. nih.govrsc.org This highlights a key future direction: using the azetidinyl group to fine-tune the photophysical properties of fluorophores. The aldehyde functionality of this compound provides a straightforward method for condensing it with other molecular fragments to create new probes for imaging and sensing applications.

| Probe Type | Role of this compound Scaffold | Potential Application | Reference Example |

| Fluorescent Probes | Serves as a core structure where the azetidine group enhances photophysical properties. | Live-cell super-resolution imaging, dynamic biological process tracking. | Azetidinyl Malachite Green nih.govrsc.org |

| Bioactive Scaffolds | Acts as a versatile intermediate for building libraries of drug-like molecules. | CNS-focused drug discovery, development of enzyme inhibitors. | Azetidine-based scaffolds for lead-like libraries nih.govnih.gov |

Computational Design for Enhanced Selectivity and Efficiency in Synthesis and Catalysis

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity and selectivity. rsc.orgnih.gov Future research on this compound will undoubtedly leverage computational design to accelerate discovery.

Density Functional Theory (DFT) calculations can be used to model transition states and predict the outcomes of reactions, guiding the development of new synthetic methods with high selectivity. researchgate.net For example, computational studies have been used to understand the origins of stereoselectivity in aldol reactions between benzaldehyde and ketones catalyzed by azetidine-containing organocatalysts. researchgate.net This same approach can be applied to design new catalysts or reaction conditions specifically tailored for transformations of this compound.

In the context of drug discovery and chemical biology, molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to biological targets like enzymes. nih.govmdpi.comresearchgate.net This in silico screening allows for the rational design of molecules with desired biological activity, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.govmdpi.com

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(Azetidin-1-yl)benzaldehyde?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting 2-fluorobenzaldehyde with azetidine in dimethylformamide (DMF) at 150°C for 20 hours, using potassium carbonate as a base . The reaction is monitored by TLC, followed by extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄. Purification via column chromatography yields the product (93% reported). Key Data :

| Reagent/Condition | Specification |

|---|---|

| Solvent | DMF |

| Temperature | 150°C |

| Base | K₂CO₃ |

| Reaction Time | 20 hours |

Q. How is the structure and purity of this compound confirmed?

- Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., δ 10.01 ppm for the aldehyde proton, aromatic protons at 7.61–6.75 ppm, and azetidine protons at 3.33–1.96 ppm) and elemental analysis (e.g., N% calculated: 7.99; observed: 7.5) . Purity is assessed via TLC during synthesis and HPLC for final validation.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : After extraction with ethyl acetate, sequential washing with ammonium chloride removes acidic byproducts. Final purification employs silica gel column chromatography (hexane/ethyl acetate gradient) . For crystalline derivatives, recrystallization from ethanol or dichloromethane is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields or minimize side products?

- Methodological Answer :

- Solvent Selection : Replace DMF with polar aprotic solvents like DMSO to enhance nucleophilicity .

- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution .

- Microwave Assistance : Reduce reaction time from 20 hours to <5 hours while maintaining yields (see analogous protocols in ).

Contradictions in yield (e.g., 93% vs. lower yields in scaled-up reactions) may arise from incomplete mixing or temperature gradients; use controlled heating baths or flow reactors .

Q. How does the reactivity of the aldehyde group impact downstream applications, and how can it be managed?

- Methodological Answer : The aldehyde is prone to oxidation and nucleophilic attacks. For stable storage, keep under inert gas (N₂/Ar) at 2–8°C . In reactions, protect the aldehyde as an acetal (e.g., using ethylene glycol and p-toluenesulfonic acid) . For bioapplications, consider Schiff base formation with amines, as seen in azetidine-containing probes .

Q. How should researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Purity Check : Re-crystallize or re-chromatograph the compound to remove impurities .

- Advanced Techniques : Use ¹³C NMR or HSQC to resolve overlapping signals. Compare with computational predictions (e.g., DFT-based NMR simulations) .

- Contradiction Example : Observed N% (7.5) vs. calculated (7.99) in suggests trace solvent retention; employ Karl Fischer titration or mass spectrometry for moisture analysis .

Q. What mechanistic insights explain the azetidine ring's influence on the compound's reactivity?

- Methodological Answer : The azetidine’s strained four-membered ring increases nucleophilicity compared to pyrrolidine or piperidine derivatives. This enhances its reactivity in SNAr reactions and metal-catalyzed couplings . For biological studies, the ring’s conformational rigidity may improve target binding selectivity, as observed in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.